Ethyl (aminooxy)acetate

Description

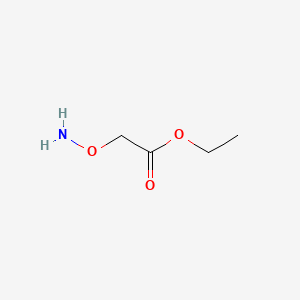

Ethyl (aminooxy)acetate (NH₂-O-CH₂-CO-O-CH₂-CH₃, CAS 5740-47-6) is an O-acylhydroxylamine derivative widely used in medicinal chemistry and organic synthesis. Its structure features a reactive aminooxy (-NH₂-O-) group linked to an ethyl ester moiety, enabling nucleophilic reactions and enzyme inhibition. Key applications include:

- Antifungal activity: Inhibits cystathionine β-synthase (Cys4p) in Candida species, reducing H₂S production (MIC: 32 µg/mL) .

- Pharmaceutical synthesis: Intermediate for thioimidazolidinones and triazole derivatives .

- Safety profile: Requires careful handling due to toxicity risks (e.g., skin/eye irritation) .

Properties

IUPAC Name |

ethyl 2-aminooxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-7-4(6)3-8-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUUSOJDAJMVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274647 | |

| Record name | 2-Aminoxy-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5740-47-6 | |

| Record name | 2-Aminoxy-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (aminooxy)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxylamine displaces the bromine atom, forming this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Oxime Ligation with Carbonyl Compounds

The aminooxy group reacts with aldehydes and ketones to form stable oxime bonds, a cornerstone of "click chemistry." This reaction is highly chemoselective and proceeds under mild conditions (pH 4–7, room temperature) .

Mechanism :

-

Nucleophilic attack of the aminooxy group on the carbonyl carbon.

-

Proton transfer and elimination of water to form the oxime .

Applications :

-

Conjugation of peptides with drugs (e.g., daunorubicin) or imaging agents .

-

Synthesis of bis-hetero conjugates (e.g., combining aldehydes and ketones sequentially) .

Example :

| Carbonyl Compound | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Hexanal | Oxime | 65% | RT, 2 h | |

| 4-Fluorobenzaldehyde | Oxime | 72% | pH 5, 4 h |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield (aminooxy)acetic acid, a precursor for further functionalization.

Conditions :

Challenges :

-

Competing oxime formation with residual aldehydes/ketones during hydrolysis necessitates "carbonyl capture" reagents like free (aminooxy)acetic acid .

Stability and Side Reactions

Ethyl (aminooxy)acetate is sensitive to aldehydes/ketones during storage, leading to undesired oxime formation. Stabilization strategies include:

Reductive Amination

In sequential reactions, the oxime intermediate can undergo reductive amination with NaBH₃CN or similar agents to form secondary amines .

Example :

Scientific Research Applications

Ethyl (aminooxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.

Biology: The compound is employed in the study of enzyme inhibition, particularly those involving pyridoxal phosphate-dependent enzymes.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biochemical pathways.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (aminooxy)acetate involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits pyridoxal phosphate-dependent enzymes by forming a stable oxime complex with the enzyme’s active site. This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism and amino acid synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Key Observations:

- Aminooxy vs. Methoxy: The aminooxy group enables enzyme inhibition (e.g., Cys4p) and nucleophilic reactions, while methoxy derivatives are inert solvents.

- Fluorine substitution : Difluoro analogs improve metabolic stability and binding affinity .

Biological Activity

Ethyl (aminooxy)acetate, a derivative of aminooxyacetic acid, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is known to act as an inhibitor of pyridoxal phosphate-dependent enzymes, particularly 4-aminobutyrate aminotransferase (GABA-T). By inhibiting GABA-T, this compound leads to increased levels of gamma-aminobutyric acid (GABA) in the brain, which has implications for various neurological conditions. This mechanism is particularly relevant in the context of disorders such as Huntington's disease and epilepsy, where modulation of GABAergic activity can alter disease progression and symptomology .

Mechanism Overview:

- Inhibition of GABA-T : Reduces breakdown of GABA, increasing its concentration in the brain.

- Impact on Neurotransmitter Systems : Alters excitatory and inhibitory balance in the central nervous system.

Pharmacological Studies

Several studies have investigated the biological activity of this compound and its derivatives. Notably, research has shown its potential use as an anticonvulsant agent. However, at high dosages, it can exhibit convulsant properties in animal models .

Table 1: Summary of Biological Activities

Case Studies

- Huntington's Disease : this compound was evaluated for its ability to alleviate symptoms associated with Huntington's disease by increasing GABA levels. While initial findings suggested potential benefits, clinical trials indicated that patients experienced significant side effects, leading to a reconsideration of dosage and treatment protocols .

- Antimicrobial Activity : A study assessed the antimicrobial properties of ethyl acetate extracts from various fungi and bacteria. The results indicated that ethyl acetate exhibited significant antibacterial and antifungal activities against several pathogens, highlighting its potential as a natural antimicrobial agent .

- Toxicity Profiling : Research on the toxicity of ethyl acetate extracts revealed no significant adverse effects on vital organs in animal models when administered at controlled doses. This suggests a favorable safety profile for potential therapeutic applications .

Research Findings

Recent studies have further elucidated the pharmacokinetics and biological activity of this compound:

- Pharmacokinetic Modeling : A physiologically based pharmacokinetic model demonstrated how ethyl acetate is metabolized in vivo, providing insights into its absorption and distribution within biological systems .

- Antioxidant Properties : Investigations into the antioxidant capacity of ethyl acetate extracts have shown promise in protecting against oxidative stress induced by xenobiotics, suggesting a role in detoxification processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.